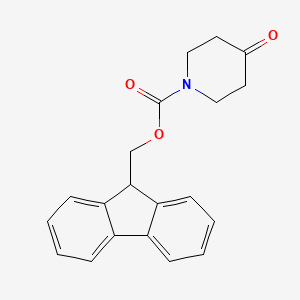

1-Fmoc-4-piperidone

描述

Significance of Piperidone Scaffolds in Synthetic Chemistry

Piperidone scaffolds, which are heterocyclic compounds featuring a six-membered ring containing a nitrogen atom and a ketone group, are of profound importance in synthetic chemistry. nih.govacs.org Their prevalence stems from their presence as a core structural motif in a vast array of natural products and pharmaceutically active compounds. nih.govacs.org The piperidine (B6355638) ring, a saturated version of the piperidone core, is a ubiquitous feature in many drug molecules. nih.govthieme-connect.com

The strategic value of piperidone scaffolds lies in their ability to serve as versatile templates for the synthesis of diverse and complex molecules. acs.org They provide a rigid framework that can be functionalized at various positions, allowing for the systematic exploration of chemical space and the optimization of biological activity. nih.govthieme-connect.com The introduction of substituents onto the piperidone ring can significantly modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. researchgate.net Furthermore, the stereochemistry of the piperidone scaffold can be controlled, enabling the synthesis of chiral molecules with specific biological activities. thieme-connect.com The development of synthetic methodologies to access functionalized piperidone building blocks continues to be an active area of research, highlighting their enduring importance in the quest for new therapeutic agents and other functional molecules. nih.govacs.org

Role of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Advanced Synthetic Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex molecules. wikipedia.orgtotal-synthesis.comontosight.ai It functions as a protecting group for primary and secondary amines, temporarily masking their reactivity to allow for selective chemical transformations at other sites within a molecule. wikipedia.org The widespread adoption of the Fmoc group is attributable to its unique set of properties that align perfectly with the demands of advanced synthetic strategies, such as solid-phase peptide synthesis (SPPS). wikipedia.org

A key advantage of the Fmoc group is its base-lability. wikipedia.orgyoutube.com It is readily cleaved under mild basic conditions, typically using a solution of piperidine in a suitable solvent, while remaining stable to a wide range of acidic and other reaction conditions. wikipedia.org This orthogonality to other common protecting groups, such as the acid-labile Boc group, allows for the selective deprotection of different functional groups within the same molecule, a crucial aspect of multi-step synthesis. total-synthesis.com

The introduction of the Fmoc group is typically achieved by reacting an amine with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter often being preferred due to its greater stability and reduced side reactions. total-synthesis.com Furthermore, the fluorenyl moiety of the Fmoc group is highly fluorescent and possesses a strong UV absorbance. wikipedia.org This property is exploited for real-time monitoring of the deprotection step in SPPS, as the cleavage byproduct, dibenzofulvene, can be quantified spectrophotometrically, ensuring the completeness of the reaction before proceeding to the next synthetic step. wikipedia.orgyoutube.com The combination of mild cleavage conditions, orthogonality, and ease of monitoring has solidified the Fmoc group's position as an indispensable tool for chemists. total-synthesis.comontosight.ai

Overview of 1-Fmoc-4-piperidone as a Strategic Building Block in Organic Synthesis

This compound emerges as a highly strategic building block by synergistically combining the desirable features of the piperidone scaffold and the Fmoc protecting group. scbt.com This compound, with the chemical formula C₂₀H₁₉NO₃ and a molecular weight of 321.37 g/mol , serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. scbt.com

The presence of the Fmoc group on the nitrogen atom of the piperidone ring provides a stable yet readily cleavable protecting group. wikipedia.org This allows for the manipulation of the ketone functionality at the 4-position of the piperidone ring without interference from the nitrogen atom. Once the desired transformations at the ketone are complete, the Fmoc group can be efficiently removed under mild basic conditions, revealing the secondary amine for further functionalization. wikipedia.org

This "protect-and-modify" strategy makes this compound an ideal starting material for the synthesis of various substituted piperidines, which are key components of many pharmaceuticals. For instance, the ketone can undergo reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to introduce diverse substituents at the 4-position. Subsequent removal of the Fmoc group allows for the introduction of a different substituent on the nitrogen atom, leading to the creation of a library of disubstituted piperidines. The utility of this compound is further enhanced by its compatibility with solid-phase synthesis techniques, enabling the rapid and efficient generation of compound libraries for drug discovery and other applications. frontiersin.orgrsc.org Its role as a bifunctional building block, offering both a reactive ketone and a protected amine, underscores its strategic importance in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWDMRLGMSQZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352991 | |

| Record name | 1-Fmoc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204376-55-6 | |

| Record name | 1-Fmoc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Fmoc 4 Piperidone

Established Synthetic Pathways to 1-Fmoc-4-piperidone

The traditional synthesis of this compound primarily involves the reaction of a 4-piperidone (B1582916) salt with an activated Fmoc reagent. This method is well-documented and widely employed for its reliability and high yields.

Synthesis via Carbonate Reagents (e.g., N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

A prevalent and effective method for the synthesis of this compound involves the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc-donating reagent. chemicalbook.com The reaction is typically carried out by treating 4-oxopiperidinium chloride (4-piperidone monohydrochloride) with Fmoc-OSu in the presence of a base. chemicalbook.com

The general reaction scheme is as follows: 4-oxopiperidinium chloride + N-(9-Fluorenylmethoxycarbonyloxy)succinimide → this compound

A common procedure involves dissolving 4-piperidone monohydrochloride hydrate (B1144303) and a base, such as sodium carbonate, in water. chemicalbook.com A solution of Fmoc-OSu in a solvent like 1,4-dioxane (B91453) is then added dropwise to the aqueous solution, typically at a reduced temperature (e.g., 0°C) to control the reaction rate. chemicalbook.com The reaction mixture is stirred for several hours at room temperature to ensure completion. The product, this compound, often precipitates from the reaction mixture upon the addition of chilled water and can be isolated by filtration. chemicalbook.com This method has been reported to yield the product in high purity and quantity, with yields around 93% being documented. chemicalbook.com

Table 1: Representative Synthesis of this compound using Fmoc-OSu

| Reactant 1 | Reactant 2 | Base | Solvent System | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|---|

| 4-Piperidone Monohydrochloride Hydrate | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Sodium Carbonate | 1,4-Dioxane / Water | 7.5 hours | 0-20°C | 93% chemicalbook.com |

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound can be influenced by various factors, including the choice of base, solvent, temperature, and reaction time. While the dioxane/water system is common, the solubility of reactants and products in different solvents can affect the reaction outcome. chembk.comchemicalbook.com Dichloromethane and dimethyl sulfoxide (B87167) are also known solvents for this compound. chembk.com

The selection of the base is critical for neutralizing the hydrochloride salt of the piperidone and facilitating the nucleophilic attack of the piperidine (B6355638) nitrogen on the Fmoc-OSu. Sodium carbonate is a frequently used inorganic base. chemicalbook.com The reaction temperature is another important parameter to control, with initial cooling often employed to manage the exothermic nature of the reaction, followed by stirring at room temperature to drive the reaction to completion. chemicalbook.com

Further optimization might involve exploring alternative bases or solvent mixtures to enhance yield, improve product purity, or simplify the work-up procedure. For instance, in the broader context of Fmoc protection, various amine bases and solvent systems are constantly being evaluated to improve efficiency and reduce side reactions. scholaris.caresearchgate.net

Emerging Synthetic Approaches

While the established methods are robust, research continues into developing more efficient, cost-effective, and environmentally friendly synthetic routes. These emerging approaches often focus on catalytic methods and the principles of green chemistry.

Catalytic Methods in Piperidone Synthesis

The synthesis of the core 4-piperidone structure can be achieved through various catalytic methods, which could potentially be adapted for the synthesis of N-protected derivatives like this compound. For instance, the conjugate reduction of dihydropyridones using zinc and acetic acid offers a mild and inexpensive route to 4-piperidones. organic-chemistry.org

Other catalytic approaches in piperidine synthesis include:

Aza-Michael additions: This atom-efficient method can be used to construct the piperidine ring. One-pot oxidation-cyclization methods have been developed for the preparation of N-substituted 4-piperidones. kcl.ac.uk

Rhodium-catalyzed enantioselective synthesis: For creating specific stereoisomers, rhodium catalysis has been employed for the synthesis of 2-aryl-substituted 4-piperidones. kcl.ac.uk

Tandem reactions: The tandem addition-cycloaddition reaction of oximes with bis(phenylsulfonyl)-1,3-butadiene is another method for 4-piperidone synthesis. dtic.mil

While these methods focus on the synthesis of the piperidone ring itself, they represent potential starting points for developing integrated, one-pot syntheses of this compound by incorporating the Fmoc-protection step.

Sustainable and Green Chemistry Considerations in Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. Key areas of focus include reducing solvent waste, using less hazardous reagents, and improving energy efficiency.

In the context of the Fmoc group, which is central to the structure of this compound, significant research has been conducted on making its use more sustainable, particularly in the field of solid-phase peptide synthesis (SPPS). csic.esrsc.org While not directly about the synthesis of this compound itself, these studies offer valuable insights into the handling of the Fmoc group and related reagents.

Table 2: Green Chemistry Considerations in Fmoc-Related Syntheses

| Green Chemistry Principle | Application in Fmoc Chemistry | Potential Relevance to this compound Synthesis |

|---|---|---|

| Waste Reduction | Developing "in situ" Fmoc removal protocols in SPPS to reduce washing steps and solvent consumption by up to 75%. csic.esrsc.org | Applying similar principles to the work-up and purification of this compound to minimize solvent use. |

| Safer Solvents and Reagents | Exploring greener solvents to replace traditional ones like DMF. rsc.org Investigating alternative bases to piperidine, such as 4-methylpiperidine (B120128) (4-MP), which is considered less hazardous. tandfonline.comtandfonline.comresearchgate.netredalyc.org | Evaluating the use of greener solvents for the synthesis of this compound. Exploring alternative, less toxic bases for the reaction. |

| Atom Economy | Utilizing atom-efficient reactions like the aza-Michael addition for the synthesis of the piperidone core. kcl.ac.uk | Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. |

The development of more sustainable protocols for the synthesis of this compound is an ongoing area of research, with the potential to reduce the environmental impact of its production.

Chemical Transformations and Reactivity of 1 Fmoc 4 Piperidone

Reactions at the Ketone Moiety (C-4 Position)

The carbonyl group at the C-4 position is a key handle for introducing structural diversity. It readily participates in a variety of transformations, including nucleophilic additions, condensation reactions, and reductive modifications.

The ketone of 1-Fmoc-4-piperidone is susceptible to attack by various nucleophiles. However, its reactivity can be influenced by factors such as the steric bulk of the Fmoc group and the solubility of the compound in reaction solvents. For instance, attempts to use Fmoc-protected 4-piperidone (B1582916) in direct organocatalytic aldol (B89426) reactions have been reported to be unsuccessful, likely due to the poor solubility of the ketone in the dimethyl sulfoxide (B87167) (DMSO) solvent system used. nih.gov This highlights a practical limitation in certain reaction types. Despite this, the ketone can undergo other additions, such as those with organometallic reagents, to furnish tertiary alcohols, further expanding the molecular complexity.

Condensation reactions provide a powerful avenue for modifying the piperidone core. These reactions involve the formation of a new carbon-carbon double bond at the C-4 position. While specific examples starting directly from this compound are tailored to specific synthetic goals, the general reactivity is well-established for related 4-piperidone systems. For example, acid-catalyzed condensation of 4-piperidone hydrochloride with various aldehydes is a common method to produce 3,5-bis(ylidene)-4-piperidone structures. diva-portal.org This type of transformation allows for the introduction of diverse aryl or alkylidene substituents, creating complex molecular architectures suitable for screening in drug discovery programs. diva-portal.org

The ketone at C-4 can be readily reduced to a secondary alcohol, which can be used in subsequent reactions. More significantly, the ketone is an excellent precursor for the synthesis of 4-amino-piperidine derivatives via reductive amination. This one-pot reaction typically involves treating the ketone with an amine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) has proven to be an effective reagent for this transformation, facilitating the tandem reductive amination of 1-benzyl-4-piperidone. researchgate.net This methodology is directly applicable to this compound, enabling its conversion into various N-substituted 4-aminopiperidine (B84694) scaffolds. For example, in the synthesis of oligopiperidines, Fmoc-4-piperidone has been coupled with amino acids using sodium triacetoxyborohydride to build the polymer chain. wiley-vch.de The resulting secondary amine can then be further derivatized, making this a pivotal reaction for creating libraries of substituted piperidines.

Condensation Reactions for Scaffold Diversification

Reactions Involving the Piperidine (B6355638) Nitrogen (N-1 Position)

The Fmoc group serves as a temporary protecting group for the piperidine nitrogen. Its removal is a critical step in many synthetic sequences, particularly in solid-phase peptide synthesis (SPPS), to reveal the secondary amine for subsequent coupling reactions.

The removal of the Fmoc group is a base-mediated process that proceeds via a well-understood mechanism. researchgate.netwikipedia.orgembrapa.br The lability of the Fmoc group to basic conditions, while being stable to acid, is a cornerstone of its utility in orthogonal synthesis strategies. wikipedia.org

The deprotection occurs through a β-elimination (E1cB) mechanism. rsc.orgacs.org A base abstracts the relatively acidic proton from the C-9 position of the fluorenyl ring system. embrapa.br This generates a carbanion intermediate, which rapidly eliminates to form carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). rsc.orgtotal-synthesis.com In a successful deprotection, the basic reagent, typically a secondary amine, also acts as a scavenger, trapping the DBF to form a stable adduct. wikipedia.orgacs.orgtotal-synthesis.com This prevents the DBF from reacting with the newly liberated amine of the substrate, which would cause irreversible chain termination. acs.org

The choice of base for Fmoc removal is critical for the efficiency of the deprotection and the minimization of side reactions.

Piperidine: The gold standard for Fmoc deprotection is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgrsc.org Piperidine is highly effective because it is a secondary amine that functions as both the base to initiate the elimination and the nucleophilic scavenger for the resulting DBF byproduct. wikipedia.orgnih.gov The kinetics of deprotection with piperidine are very rapid; using a 20% piperidine solution in DMF, the half-life (t₁/₂) for the removal of an Fmoc group from a resin-bound valine was found to be 7 seconds. rsc.org Decreasing the concentration to 10% or 5% increases the half-life to 20 and 39 seconds, respectively. rsc.org

Alternatives to Piperidine: Concerns over the toxicity and regulatory status of piperidine have prompted research into alternative reagents. rsc.orgiris-biotech.de

4-Methylpiperidine (B120128) (4-MP): This secondary amine is a highly effective and popular alternative. nih.govrsc.org It has been shown to deprotect the Fmoc group as efficiently as piperidine and is not a controlled substance. embrapa.briris-biotech.de Comparative studies in microwave-assisted SPPS have shown that 4-methylpiperidine, piperidine, and piperazine (B1678402) behave similarly in terms of yield and purity of the final peptide products, suggesting they can be used interchangeably. nih.gov

Piperazine (PZ): Piperazine is another structurally similar secondary amine that offers advantages in terms of lower toxicity and cost. rsc.org However, its lower basicity can lead to slower deprotection rates. rsc.org A 5% solution of piperazine in DMF required 11 minutes for complete Fmoc removal, compared to 8.6 minutes for 5% piperidine. rsc.org To overcome this, piperazine is often used in combination with a small amount (e.g., 1-2%) of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.org This combination accelerates the initial deprotection step, while piperazine acts as the necessary DBF scavenger. rsc.org A solution of 5% piperazine with 2% DBU reduced the deprotection half-life to just 4 seconds, rivaling the speed of 20% piperidine. rsc.orgrsc.org

The table below summarizes kinetic data for the deprotection of a resin-bound Fmoc-Valine using various basic reagents.

| Deprotection Reagent | Concentration (% in DMF) | Half-Life (t₁/₂) (seconds) | Time for 99.99% Deprotection (minutes) |

| Piperidine | 20% | 7 | 1.5 |

| Piperidine | 10% | 20 | 4.4 |

| Piperidine | 5% | 39 | 8.6 |

| Piperazine | 5% | 50 | 11.0 |

| Piperazine + DBU | 5% + 0.5% | 12 | 2.6 |

| Piperazine + DBU | 5% + 1% | 7 | 1.5 |

| Piperazine + DBU | 5% + 2% | 4 | < 1 |

Table based on data from kinetic studies on a resin-bound model system. rsc.org

Fmoc Deprotection Mechanisms and Kinetics

Investigation of Side Reactions and Byproduct Formation during Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group frequently used for amines. Its removal is typically accomplished by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base abstracts the acidic proton on the fluorenyl ring, leading to β-elimination and the release of dibenzofulvene (DBF) and carbon dioxide, liberating the piperidone's nitrogen. The excess amine base then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct.

While this process is generally efficient, several side reactions can occur, particularly when this compound is incorporated as a scaffold in solid-phase peptide synthesis (SPPS).

Aspartimide Formation: This is one of the most significant side reactions in Fmoc-based SPPS. It occurs when a peptide sequence contains an aspartic acid (Asp) residue, especially when followed by amino acids like glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser). nih.gov The nitrogen atom of the peptide bond backbone can attack the side-chain ester of the preceding Asp residue. nih.gov This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step, forming a succinimide (B58015) ring, known as an aspartimide. nih.govsciencemadness.org This process can lead to epimerization at the α-carbon of the aspartate residue. chemicalforums.com Furthermore, the aspartimide ring can be opened by the piperidine used for deprotection, resulting in the formation of piperidide byproducts, which are difficult to remove. sciencemadness.org While this reaction is not a direct side reaction of this compound deprotection itself, it is a critical consideration when this building block is used within a peptide chain containing aspartic acid. To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid can be included in the deprotection solution to buffer the basicity and suppress aspartimide formation. sciencemadness.orgoup.com

Other Side Reactions:

Diketopiperazine Formation: This can occur at the dipeptide stage on a solid support, where the newly deprotected N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. sciencemadness.org

3-(1-Piperidinyl)alanine Formation: When a peptide contains a C-terminal cysteine, the base-catalyzed elimination of the thiol-protecting group can form a dehydroalanine (B155165) intermediate, which can then be attacked by piperidine, leading to an undesired byproduct with a mass shift. nih.govsciencemadness.org

The following table summarizes key side reactions during Fmoc deprotection and common strategies to minimize them.

| Side Reaction | Description | Common Mitigation Strategies |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue, leading to a succinimide ring, epimerization, and piperidide byproducts. nih.govsciencemadness.org | Addition of HOBt or formic acid to the deprotection solution; use of sterically hindered side-chain protecting groups on Asp. sciencemadness.orgoup.com |

| Diketopiperazine Formation | Cyclization of a resin-bound dipeptide, causing premature cleavage from the solid support. sciencemadness.org | Use of sterically hindered resins like 2-chlorotrityl chloride resin; incorporation of pre-formed dipeptide building blocks. sciencemadness.org |

| Piperidine Adducts | The deprotecting agent, piperidine, can react with sensitive functional groups or intermediates like dehydroalanine. nih.govsciencemadness.org | Use of alternative, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often with a nucleophilic scavenger. rsc.orgug.edu.pl |

Influence of Protecting Group Orthogonality on Reactivity

Protecting group orthogonality is a fundamental concept in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. uasz.sn This strategy is crucial when designing complex molecules with multiple functional groups that require sequential modification. This compound is an excellent example of a building block designed for orthogonal synthesis schemes.

The Fmoc group is cleaved under basic conditions (e.g., piperidine), but it is stable to acids and hydrogenolysis. sciencemadness.org This makes it "orthogonal" to many other common protecting groups. uasz.sn The most prevalent orthogonal pairing in modern peptide chemistry is the Fmoc/tBu strategy. google.comresearchgate.net In this approach:

The Fmoc group protects the α-amino group of amino acids and is removed at each step of peptide elongation with a mild base. researchgate.net

Acid-labile groups, such as the tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) group, protect the side chains of amino acids (e.g., the carboxyl group of aspartic acid or the hydroxyl group of serine). researchgate.net These groups are stable to the basic conditions of Fmoc removal but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). uasz.snresearchgate.net

The orthogonality of the Fmoc group in this compound allows a chemist to, for example, incorporate this scaffold into a peptide, perform multiple cycles of peptide elongation using Fmoc-protected amino acids, and then, at the end, remove all the acid-labile side-chain protecting groups with TFA without affecting a different, non-Fmoc, base-labile group elsewhere in the molecule. This selective reactivity enables precise control over which part of the molecule reacts at any given stage. uasz.sn

The table below illustrates the orthogonality of the Fmoc group with other common protecting groups by showing their distinct cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Fmoc? |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) uasz.sn | - |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) uasz.snsciencemadness.org | Yes |

| Benzyl (B1604629) | Bzl | Hydrogenolysis (H₂, Pd/C) | Yes |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C), Strong Acid | Quasi-orthogonal (can be cleaved under some acidic conditions) sciencemadness.org |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) researchgate.net | Yes |

| Trityl | Trt | Mild Acid | Yes |

Post-Deprotection Derivatization of the Piperidine Nitrogen

Once the Fmoc group is removed from this compound, a free secondary amine is exposed on the piperidine nitrogen. This nucleophilic nitrogen becomes a reactive handle for a wide array of chemical transformations, allowing the piperidone scaffold to be further elaborated. The derivatization at this position is a common strategy for building molecular diversity and synthesizing libraries of compounds for various applications, including drug discovery. un.org

Common derivatization reactions include:

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., benzyl bromide) or via reductive amination. chemicalforums.com Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. sciencemadness.orgdtic.mil This method is highly versatile and tolerates a wide range of functional groups.

N-Acylation: The nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form N-acyl piperidones. nih.govoup.com This reaction is fundamental in peptide synthesis, where the deprotected nitrogen is coupled to the activated carboxylic acid of the next amino acid in the sequence.

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are stable and can influence the biological properties of the molecule.

Aza-Michael Addition: The secondary amine can undergo a conjugate addition to α,β-unsaturated carbonyl compounds, such as acrylates or acrylonitriles, to introduce a three-carbon chain onto the nitrogen atom. uasz.snresearchgate.net

Ring Expansion and Contraction Strategies Utilizing the Piperidone Core

Beyond functionalizing the nitrogen, the piperidone ring itself can be chemically modified through skeletal rearrangements. Ring expansion and contraction strategies transform the six-membered piperidine core into larger or smaller heterocyclic or carbocyclic systems, providing access to novel molecular scaffolds.

Ring Contraction: A prominent strategy for contracting the piperidine ring to a five-membered pyrrolidine (B122466) ring is through oxidative rearrangement. dtic.mil Recent methods have shown that N-H piperidines can undergo ring contraction using a hypervalent iodine reagent like PhI(OAc)₂. dtic.mil This reaction is proposed to proceed through an iminium ion intermediate which, after rearrangement, can be trapped by a nucleophile to yield the corresponding pyrrolidine derivative. dtic.mil Another approach involves the formation of a bicyclic aziridinium (B1262131) ion intermediate from a piperidine bearing a leaving group at the 3-position; subsequent nucleophilic attack opens the strained ring to form a pyrrolidine.

Ring Expansion: Ring expansion reactions can convert the six-membered piperidone into a seven-membered azepane ring or larger. These transformations often rely on the generation of a carbocation adjacent to the ring, which triggers a bond migration.

Tiffeneau-Demjanov Rearrangement: A classic method for one-carbon ring expansion of cyclic ketones. The 4-piperidone can be converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which decomposes to form a carbocation, initiating the migration of a ring carbon and expanding the ring to an azepanone.

DAST-Induced Rearrangement: Diethylaminosulfur trifluoride (DAST) can induce ring expansion in certain cyclic systems, often proceeding through a carbocation intermediate. nih.gov

Carbenoid Insertion: The reaction of the ketone with a diazo compound, such as diazomethane, can lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, resulting in a ring-expanded ketone.

These skeletal remodeling strategies are powerful tools for generating structural diversity from the readily available piperidone core. un.org

Strategic Applications in Complex Molecule Synthesis

1-Fmoc-4-piperidone as a Precursor for Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of biologically active compounds and natural products. nih.gov this compound serves as an excellent starting material for the synthesis of diverse nitrogen-containing heterocyclic systems due to the reactivity of its ketone functionality and the orthogonal nature of the Fmoc protecting group.

Synthesis of Substituted Piperidine Scaffolds

The ketone at the C-4 position of this compound is a key functional handle for introducing a wide array of substituents, leading to the generation of diverse piperidine scaffolds. This transformation is central to creating libraries of compounds for drug discovery and medicinal chemistry research. For instance, the piperidine core is a recognized pharmacophore in many FDA-approved drugs. researchgate.net

One common strategy involves the reaction of the ketone with various nucleophiles. For example, multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), have been employed to synthesize 1,4,4-trisubstituted piperidines from N-substituted 4-piperidones. csic.es This approach allows for the rapid generation of a diverse library of compounds by varying the starting materials, including the amine, isocyanide, and carboxylic acid components. csic.es

Reductive amination of the ketone is another powerful method to introduce substituents at the 4-position. This reaction, typically involving an amine and a reducing agent, provides access to 4-amino-piperidine derivatives, which are valuable intermediates in the synthesis of more complex molecules.

The following table summarizes some of the reactions used to create substituted piperidine scaffolds from 4-piperidone (B1582916) derivatives:

| Reaction Type | Reagents and Conditions | Product Type |

| Ugi Four-Component Reaction | N-substituted 4-piperidone, isocyanide, primary amine, carboxylic acid, methanol, room temperature | 1,4,4-Trisubstituted piperidines |

| Aza-Michael Synthesis | Divinyl ketones | 2-Substituted 4-piperidones |

| Reductive Amination | Amine, reducing agent | 4-Amino-piperidine derivatives |

Construction of Spiro-Heterocyclic Systems

Spiro-heterocycles, bicyclic systems where two rings are connected by a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.net this compound is an ideal precursor for the synthesis of spiro-piperidines, where the C-4 carbon of the piperidine ring serves as the spiro center. researchgate.net

The synthesis of these complex structures often involves the reaction of the ketone in this compound with bifunctional reagents. For example, reaction with aminonitriles can lead to the formation of spiro-cyclic structures. nih.gov A notable example is the Strecker reaction of 1-benzyl-2,6-diphenylpiperidin-4-one with aniline (B41778) and trimethylsilyl (B98337) cyanide to yield 1-benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile. nih.gov

Another approach involves the condensation of the piperidone with various reagents to form a second ring fused at the C-4 position. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of spiro-pyrazoline or spiro-pyrazole piperidines. Similarly, reaction with hydroxylamine (B1172632) can yield spiro-isoxazolidine or spiro-isoxazoline piperidines. The synthesis of spiro-β-lactams has also been achieved from dienamides derived from piperidones. beilstein-journals.org

The table below illustrates examples of spiro-heterocyclic systems synthesized from piperidone precursors:

| Spiro-Heterocycle Type | Synthetic Strategy |

| Spiro-piperidines | Formation of a spiro-ring on a preformed piperidine ring or formation of the piperidine ring on a preformed carbo- or heterocyclic ring. researchgate.net |

| Spiro-β-lactams | One-pot procedure from dienamides. beilstein-journals.org |

| Spiro-thiazolidinones | Reaction with sulfanilamide (B372717) and thioglycolic acid. beilstein-journals.org |

Integration into Solid-Phase Synthesis Methodologies

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive functional groups. nih.gov The presence of the Fmoc group on this compound makes it an ideal building block for incorporation into solid-phase synthesis workflows.

Role in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Construction

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides on a solid support. acs.org The Fmoc/tBu strategy is the most widely used method for SPPS. scielo.org.mx In this process, the N-terminal amino acid is protected with an Fmoc group, which is removed with a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the next amino acid. nih.govscielo.org.mx

This compound can be incorporated into peptide chains on a solid support to create peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as increased stability and bioavailability. mdpi.com The piperidone moiety can serve as a scaffold to introduce conformational constraints or to replace labile peptide bonds.

The synthesis of such peptidomimetics on a solid support typically involves the following steps:

Attachment of the first amino acid or the this compound to the solid support.

Removal of the Fmoc group with a piperidine solution.

Coupling of the next Fmoc-protected amino acid or another building block.

Repetition of the deprotection and coupling steps until the desired sequence is assembled.

Cleavage of the final product from the solid support and removal of any side-chain protecting groups.

The use of this compound in SPPS allows for the creation of diverse libraries of peptidomimetics with unique structural features. mdpi.com

Application in DNA-Encoded Chemical Libraries Synthesis

DNA-encoded libraries (DELs) have emerged as a powerful technology for the discovery of new drug leads. nih.gov This technology combines the vast diversity of combinatorial chemistry with the sensitivity of DNA-based selection methods. acs.org In DEL synthesis, a small organic molecule is covalently linked to a unique DNA tag that encodes its chemical structure. google.com

The Fmoc protecting group is well-suited for DEL synthesis. acs.org this compound can be used as a building block in the construction of DNA-encoded libraries of small molecules. The synthesis involves coupling the Fmoc-protected piperidone to a DNA-tagged starting material. After coupling, the Fmoc group is removed under mild basic conditions, and the exposed amine can be further elaborated with other chemical building blocks. This process allows for the creation of large and diverse libraries of DNA-encoded compounds containing the piperidone scaffold.

A general workflow for using this compound in DEL synthesis is as follows:

Coupling of an Fmoc-protected amino acid to an amino-tagged oligonucleotide. google.com

Deprotection of the Fmoc group. google.com

Coupling of the resulting DNA-encoded primary amine with a library of carboxylic acids. google.com

Utility in Convergent Synthesis Strategies for Natural Product Analogs

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for the construction of complex molecules like natural products and their analogs. google.com

This compound is a valuable building block in convergent synthesis strategies for natural product analogs. acs.orgscielo.br Its bifunctional nature, with the ketone and the protected amine, allows for its incorporation into different fragments of a target molecule.

The solid-phase synthesis of fumiquinazoline alkaloids, for instance, starts with Fmoc-L-Trp loaded on a Wang resin, which is then elaborated through a series of coupling and cyclization steps. scielo.br Similarly, the synthesis of analogs of the natural product aeruginosin 298-A has been achieved through a solid-phase approach where fragments are sequentially coupled to a polymer support. acs.org

Medicinal Chemistry and Pharmacological Relevance of 1 Fmoc 4 Piperidone Derivatives

Design and Synthesis of Bioactive Compounds

The core structure of 1-Fmoc-4-piperidone, characterized by a piperidine (B6355638) ring with a ketone group and an Fmoc-protected amine, serves as a versatile starting material for a multitude of synthetic transformations. cymitquimica.comchemicalbook.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for sequential chemical modifications. iiitd.edu.in This facilitates the introduction of various substituents at the nitrogen and other positions of the piperidone ring, which is a key strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. chemimpex.comnetascientific.com

The synthesis of bioactive derivatives often involves several key steps. One common approach is the condensation of this compound with various aldehydes to create α,β-unsaturated ketones, also known as chalcones. jst.go.jp These reactions are typically carried out under basic or acidic conditions. Further modifications can be made to the resulting structures, such as the introduction of different functional groups to the aromatic rings or alterations to the piperidone core itself.

For instance, a series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides were synthesized by reacting 3,5-bis(arylidene)-4-piperidones with appropriate isocyanates. rsc.org This method allows for the introduction of a carboxamide moiety at the nitrogen of the piperidone ring, which has been shown to be crucial for certain biological activities. rsc.org Similarly, the synthesis of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones has been achieved, demonstrating the versatility of the piperidone scaffold in accommodating different substituents. nih.gov

The design of these compounds is often guided by the desire to mimic the structure and activity of natural products with known therapeutic properties, such as curcumin (B1669340). By incorporating the key pharmacophoric features of these natural products into the piperidone framework, researchers aim to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Development of Derivatives as Curcumin Mimics

Curcumin, a natural compound found in turmeric, has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. mdpi.com However, its clinical application is limited by poor bioavailability and chemical instability. mdpi.comdiva-portal.orgrsc.org To address these limitations, researchers have focused on developing curcumin mimics, and this compound derivatives have emerged as a promising class of such compounds. diva-portal.orgrsc.org

The 3,5-bis(ylidene)-4-piperidone scaffold is considered a key structural motif that mimics the α,β-unsaturated ketone system present in curcumin, which is believed to be crucial for its biological activity. nih.govrsc.org

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For 4-piperidone-based curcumin mimics, these studies have provided valuable insights into the key structural features required for their antiproliferative and anticancer effects.

One of the key findings from SAR studies is the importance of the substituents on the aromatic rings of the bis(arylidene) moiety. The presence of electron-donating or electron-withdrawing groups can significantly impact the compound's potency. For example, in a series of halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids, the introduction of bromine atoms on the phenyl rings led to compounds with enhanced antiproliferative activity compared to the parent compound. nih.gov

The nature of the substituent at the nitrogen atom of the piperidone ring also plays a critical role. Studies have shown that introducing a carboxamide group at this position can lead to potent anticancer agents. rsc.org For instance, a series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides displayed significant antiproliferative activity, with some compounds showing higher potency than the clinically used anticancer drug 5-fluorouracil. rsc.org

Furthermore, the stereochemistry of the molecule can influence its biological activity. The E,E configuration of the exocyclic double bonds in 3,5-bis(arylidene)-4-piperidones is generally considered to be the more active form. rsc.org

A significant body of research has focused on the anti-proliferative and anticancer activities of this compound derivatives, particularly those designed as curcumin mimics. These compounds have been evaluated against a variety of cancer cell lines, demonstrating their potential as therapeutic agents.

For instance, a series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides were synthesized and tested for their antiproliferative activity against several cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancer cells. rsc.org Many of these compounds exhibited potent activity, with some showing IC50 values in the sub-micromolar range. rsc.org Notably, these compounds were also found to be selective, showing minimal toxicity towards normal cells. rsc.org

The mechanism of action of these compounds is often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids were found to increase the production of reactive oxygen species (ROS) in melanoma cells, leading to apoptosis. nih.gov

In addition to inducing apoptosis, some 4-piperidone (B1582916) derivatives have been shown to inhibit tumor cell proliferation by arresting the cell cycle at different phases. nih.gov For instance, one compound was found to arrest melanoma cells in the G1 phase, while another caused an accumulation of cells in the G2/M phase. nih.gov

Furthermore, some of these compounds have demonstrated anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels that supply nutrients to tumors. nih.gov This is a crucial aspect of cancer therapy, as it can help to starve tumors and prevent their growth and metastasis.

The table below summarizes the anti-proliferative activity of selected 4-piperidone derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-bis[(E)-2-bromobenzylidene]-1-(ethylsulfonyl)piperidin-4-one | HCT116 | 0.46 | nih.gov |

| 3,5-bis(2,4-dichlorobenzylidene)-1-(ethylsulfonyl)piperidin-4-one | HCT116 | Not specified | nih.gov |

| 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamide (Compound 29) | HCT116 | 0.56-0.70 | rsc.org |

| 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamide (Compound 30) | A431 | 0.64 | rsc.org |

| Halogenated bis(methoxybenzylidene)-4-piperidone (Compound 2a) | 518A2 (Melanoma) | Not specified | nih.gov |

| Halogenated bis(methoxybenzylidene)-4-piperidone (Compound 3c) | 518A2 (Melanoma) | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies of 4-Piperidone Curcumin Mimics

Investigation of Antimicrobial and Antifungal Properties

In addition to their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents, and piperidone-based compounds have shown promise in this area. biomedpharmajournal.orgajol.info

A number of studies have focused on the synthesis and biological evaluation of piperidin-4-one derivatives as antimicrobial agents. These studies have explored the activity of these compounds against a range of bacteria and fungi.

For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their antibacterial and antifungal activities. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed significant antifungal activity against various fungal strains. biomedpharmajournal.org

In another study, a series of N-benzyl piperidin-4-one derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities. researchgate.net These compounds showed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net

The antimicrobial activity of these compounds is often attributed to their ability to disrupt the cell membrane of microorganisms or to interfere with essential cellular processes. For instance, some piperidine derivatives have been reported to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

The table below presents the antimicrobial activity of selected piperidin-4-one derivatives:

| Compound | Microorganism | Activity | Reference |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant antifungal activity | biomedpharmajournal.org |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger, Escherichia coli | Potent activity | researchgate.net |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | Moderate antibacterial activity | mdpi.com |

A novel approach to enhance the bioactivity and improve the pharmacological properties of piperidin-4-one derivatives is to conjugate them with carbohydrates. ajol.infoajol.info The introduction of carbohydrate moieties can increase the water solubility, reduce the toxicity, and improve the selectivity of the parent compound. ajol.infoajol.info

The synthesis of these carbohydrate derivatives often involves the condensation of a glycosyl derivative with a piperidin-4-one scaffold. ajol.info For example, researchers have explored the condensation of glycosylvinylnitrosourea with various γ-piperidone derivatives. ajol.info

These carbohydrate derivatives have shown potential as antiviral and antibacterial agents. ajol.infoajol.info For instance, some piperidin-4-one carbohydrate derivatives have exhibited activity against cytomegalovirus and SARS-CoV-2. This approach opens up new avenues for the development of novel and effective antimicrobial and antiviral drugs with improved properties. ajol.info

Synthesis and Biological Evaluation of Piperidin-4-one Derivatives as Antimicrobial Agents

Emerging Pharmacological Applications (e.g., Antiobesity, Topoisomerase Inhibition)

The versatile this compound scaffold serves as a crucial starting material for synthesizing a diverse range of heterocyclic compounds. cymitquimica.com Beyond its established role in peptide chemistry, derivatives of 4-piperidone are gaining significant attention for novel therapeutic applications. Researchers are exploring these derivatives for their potential as antiobesity agents and as potent inhibitors of critical cellular enzymes like topoisomerase, opening new avenues in drug discovery. encyclopedia.pubnih.gov

Topoisomerase Inhibition

Human topoisomerases are vital enzymes that manage DNA topology during replication, transcription, and repair. Their inhibition is a clinically validated strategy for cancer therapy. A significant body of research has focused on 3,5-bis(arylidene)-4-piperidones, which are curcumin mimics, as effective topoisomerase IIα (Topo IIα) inhibitors. nih.govrsc.org These compounds are typically synthesized from a 4-piperidone core and exhibit potent antiproliferative activity against various cancer cell lines. rsc.org

The mechanism of action for these derivatives is linked to their ability to inhibit Topo IIα, leading to cell cycle arrest and apoptosis. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the N-1 position of the piperidone ring and substitutions on the flanking aryl rings significantly influence their biological activity. For instance, introducing specific substituents on the N-1 position can enhance cytotoxicity and inhibitory potency.

A series of N-acyl-3,5-bis(ylidene)-4-piperidones demonstrated potent antimalarial properties by inhibiting Plasmodium falciparum strains, including drug-resistant ones, with greater efficacy than standard drugs like chloroquine. rsc.org Furthermore, a set of 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones and their thio-analogs were synthesized and evaluated for their anticancer properties, with the subsequent oxidation to sulfinyl and sulfonyl derivatives providing further structural diversity for biological testing. nih.govrsc.org Another study highlighted 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones as dual inhibitors of human topoisomerase I and IIα, showing strong antiproliferative effects against colon (HCT116) and breast (MCF7) cancer cell lines. nih.gov

Table 1: Research Findings on 4-Piperidone Derivatives as Topoisomerase Inhibitors

| Compound Class | Key Structural Features | Biological Activity | Target Cell Lines/Organisms | Source |

|---|---|---|---|---|

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | N-alkylpiperazine substitution | Potent antiproliferative properties; Dual inhibition of Topoisomerase I and IIα | HCT116 (colon), MCF7 (breast) | nih.gov |

| N-acyl-3,5-bis(ylidene)-4-piperidones | N-acylation of the piperidone ring | Potent antimalarial activity, higher efficacy than chloroquine | Plasmodium falciparum (D6 and C235 strains), Plasmodium berghei | rsc.org |

| 4-Piperidone-1-carboxamides | N-carboxamide functionalization | High potency and better safety profile than 5-fluorouracil | HCT116 (colon), MCF7 (breast), A431 (skin) | rsc.org |

Antiobesity Applications

The piperidine structural motif is a key component in various pharmacologically active compounds, including those investigated for metabolic disorders. encyclopedia.pubmdpi.com The development of agents targeting the cannabinoid type 1 (CB1) receptor, such as the piperidine-containing drug rimonabant (B1662492), highlighted the potential of this scaffold in treating obesity. Although rimonabant was withdrawn, research into new CB1 receptor ligands continues. Recent studies have focused on creating hybrid compounds by coupling rimonabant-mimicking scaffolds with amino acids to develop potent CB1R ligands for treating obesity and inflammation-related conditions. acs.org The synthesis of these complex molecules often employs solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are used, and the Fmoc group is subsequently removed using piperidine. acs.org

Furthermore, novel peptide and pseudopeptide analogs are being designed as potential anti-obesity drugs. plos.orgmdpi.com For example, analogs of prolactin-releasing peptide (PrRP) have been modified by attaching palmitic acid to enhance their central anorexigenic effects after peripheral administration. plos.org Similarly, a pseudopeptide antagonist for the melanin-concentrating hormone receptor 1 (MCH-R1) was found to limit the accumulation of adipose tissue in mouse models of diet-induced obesity. mdpi.com The synthesis of these sophisticated peptide-based agents relies heavily on standard Fmoc-SPPS techniques, which involve the use of piperidine for the deprotection step. plos.orgmdpi.com

While direct utilization of this compound derivatives as primary antiobesity agents is an emerging area, the established importance of the piperidine core in compounds targeting obesity-related pathways and the synthetic utility of Fmoc chemistry underscore its potential in generating novel candidates for further investigation.

Mechanistic Investigations and Reaction Kinetic Studies

Elucidation of Fmoc Deprotection Reaction Mechanisms

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental transformation in synthetic chemistry, particularly in peptide synthesis, and the mechanism is directly applicable to 1-Fmoc-4-piperidone. The process is a base-catalyzed elimination reaction that proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govrsc.org

The first and rate-determining step involves the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. nih.govrsc.orgresearchgate.net This deprotonation is favored in polar, electron-donating solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govresearchgate.net The resulting fluorenyl anion is stabilized by the aromaticity of the deprotonated system, which fulfills Hückel's rule. total-synthesis.com

The second step is a rapid β-elimination, where the stabilized carbanion collapses, cleaving the C-O bond to release carbon dioxide, the deprotected secondary amine (4-piperidone), and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govresearchgate.net To ensure the deprotection reaction goes to completion, the base used is typically a secondary amine, such as piperidine (B6355638), which also acts as a scavenger. nih.govresearchgate.net The excess amine efficiently traps the DBF intermediate to form a stable adduct, thereby preventing DBF from participating in side reactions with the desired product or polymerizing. nih.govresearchgate.netwikipedia.orgresearchgate.net While piperidine is the most common reagent, other bases like 4-methylpiperidine (B120128) and piperazine (B1678402) have also been effectively used. nih.govresearchgate.net The use of primary and secondary amines generally leads to rapid deprotection, whereas tertiary amines are significantly slower. researchgate.net

A potential side reaction during Fmoc deprotection in peptide synthesis is aspartimide formation, which can be minimized through the addition of a weak acid or by using alternative bases. nih.govacs.org This highlights the importance of carefully selecting deprotection conditions to ensure reaction fidelity. The entire mechanism is crucial for liberating the secondary amine of the 4-piperidone (B1582916) ring, allowing for its subsequent use in further synthetic transformations.

Kinetic Profiling of Key Synthetic Transformations involving this compound

The primary synthetic transformation for this compound is the cleavage of the Fmoc group. The kinetics of this deprotection are critical for controlling reaction times and minimizing side-product formation. The rate of this reaction is highly dependent on the choice of base, its concentration, and the solvent system employed. rsc.orgscielo.org.mx

Spectrophotometric monitoring of the dibenzofulvene (DBF)-base adduct, which forms as a byproduct of the reaction and has a characteristic UV absorbance maximum around 301 nm, is a common method for tracking the kinetic progress of the deprotection. rsc.orgscielo.org.mx Studies have quantified the deprotection rates using various amine bases. For instance, a standard deprotection cocktail of 20% piperidine in DMF is known to be extremely fast, with an approximate half-life (t½) for the Fmoc group of only 6 seconds. wikipedia.org

Kinetic studies comparing different deprotection reagents have provided valuable insights. One study using RP-HPLC to analyze the reaction of Fmoc-Val-OH found that deprotection with 1% piperidine in DMF was only 49.6% complete after 5 minutes. scielo.org.mxresearchgate.net However, increasing the concentration to 5% piperidine resulted in over 99% Fmoc removal in just 3 minutes, demonstrating a strong concentration dependence. scielo.org.mxresearchgate.net Another investigation compared piperazine and piperidine, noting that 5% piperazine gave a deprotection half-life of 50 seconds, which was longer than that observed with 5% piperidine. rsc.org This study also found that a combination of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in kinetics faster than 20% piperidine alone. rsc.org

These kinetic profiles are essential for optimizing synthetic protocols. For this compound, rapid and complete deprotection is necessary to generate the reactive 4-piperidone intermediate efficiently for subsequent reactions, such as condensations or the synthesis of complex heterocyclic structures. diva-portal.orgajol.info

Computational Chemistry Approaches to Predict Reactivity and Selectivity

While specific computational studies on this compound are not extensively documented, computational chemistry provides powerful tools for predicting the reactivity and selectivity of such compounds. Methods like Density Functional Theory (DFT) are widely applied to investigate reaction mechanisms and energetics in analogous systems.

For the Fmoc deprotection reaction, computational models can be used to elucidate the E1cB mechanism in detail. These calculations can determine the pKa of the C9 proton on the fluorene ring, confirming its acidity which is central to the reaction. total-synthesis.com Furthermore, they can map the potential energy surface of the reaction, identifying the transition state for the initial proton abstraction and confirming it as the rate-limiting step. The stability of the intermediate fluorenyl anion and the subsequent β-elimination pathway can also be modeled to provide a complete energetic profile of the deprotection process.

Beyond deprotection, computational chemistry is invaluable for predicting the reactivity of the resulting 4-piperidone. Once the Fmoc group is removed, the liberated secondary amine and the adjacent ketone functionality make the molecule a versatile building block. ajol.info Molecular modeling can predict the outcomes of subsequent transformations. For instance, in the synthesis of complex curcumin (B1669340) mimics or other heterocyclic scaffolds derived from 4-piperidone, computational approaches can predict the stereoselectivity and regioselectivity of condensation or Mannich-type reactions. ajol.inforsc.org By calculating the energies of different possible transition states, chemists can anticipate which product isomer is likely to form, guiding the design of synthetic routes and the choice of reaction conditions. These predictive capabilities are crucial for the efficient development of novel compounds based on the 4-piperidone core.

Analytical and Characterization Methodologies in Research on 1 Fmoc 4 Piperidone

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving 1-Fmoc-4-piperidone and for the detailed structural analysis of the resulting products. Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of molecules derived from this compound. Both ¹H and ¹³C NMR are used to confirm the integrity of the piperidone ring and the Fmoc group, and to verify the outcomes of synthetic transformations. wiley-vch.deharvard.edu In ¹H NMR spectra, the aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (approximately 7.2-7.8 ppm). rsc.orgbeilstein-journals.org The methylene (B1212753) protons on the piperidone ring adjacent to the nitrogen and the ketone are expected in the aliphatic region, while the methine and methylene protons of the Fmoc group itself (CH and CH₂) produce characteristic signals. rsc.org ¹³C NMR provides confirmation of the carbonyl carbons (both the ketone on the piperidone ring and the carbamate (B1207046) of the Fmoc group), the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the piperidone structure. beilstein-journals.orgscienceopen.com

Infrared (IR) Spectroscopy is employed to identify the key functional groups present in this compound and its derivatives. wiley-vch.deharvard.edu The spectrum of this compound is characterized by strong absorption bands corresponding to the two carbonyl groups: the ketone within the piperidone ring (typically ~1720-1740 cm⁻¹) and the urethane (B1682113) carbonyl of the Fmoc protector (typically ~1690-1710 cm⁻¹). rsc.org The presence of the aromatic fluorenyl group is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org Changes in the IR spectrum, such as the disappearance of the ketone peak, are used to verify the success of reactions at the C4 position.

UV-Visible (UV-Vis) Spectroscopy plays a critical role in monitoring a key reaction of this compound: the removal of the Fmoc protecting group. This deprotection is typically achieved using a secondary amine base like piperidine (B6355638). csic.es The reaction liberates the dibenzofulvene (DBF) molecule, which then forms an adduct with the piperidine base. rsc.org This DBF-piperidine adduct possesses a strong chromophore that absorbs in the UV region, with a maximum absorbance (λ_max) frequently reported around 301 nm. mdpi.com By monitoring the increase in absorbance at this wavelength, researchers can quantitatively track the progress and completion of the Fmoc deprotection step in real-time. chemicalbook.com

Table 1: Summary of Spectroscopic Data for this compound and Related Structures

| Technique | Feature | Typical Observation | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Fmoc) | ~7.2 - 7.8 ppm (multiplets) | rsc.org, beilstein-journals.org |

| Piperidone Ring Protons | Aliphatic region signals | harvard.edu | |

| Fmoc CH & CH₂ Protons | ~4.1 - 4.5 ppm | rsc.org | |

| ¹³C NMR | Ketone Carbonyl (C=O) | Downfield signal (~205-210 ppm expected) | chemicalbook.com |

| Carbamate Carbonyl (C=O) | ~156 ppm | beilstein-journals.org | |

| Aromatic Carbons (Fmoc) | ~120 - 145 ppm | scienceopen.com, beilstein-journals.org | |

| IR | Ketone C=O Stretch | ~1720 - 1740 cm⁻¹ | |

| Carbamate C=O Stretch | ~1690 - 1710 cm⁻¹ | rsc.org | |

| Aromatic C=C Stretch | ~1450 cm⁻¹ | rsc.org | |

| UV-Vis | Fmoc Deprotection Monitoring | Detection of DBF-piperidine adduct at ~301 nm | chemicalbook.com, mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation of Research Products

Chromatography is the primary tool for assessing the purity of this compound and for the separation and isolation of products synthesized from it. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely cited method for these purposes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for analytical purity assessment. Commercial this compound is typically certified to have a purity of ≥98.0% as determined by HPLC. scienceopen.com In research settings, RP-HPLC is used to monitor reaction progress, identify the formation of byproducts, and determine the purity of crude and purified compounds. wiley-vch.de A common setup involves a C18 stationary phase column with a gradient elution system. harvard.edursc.org The mobile phase typically consists of water (solvent A) and acetonitrile (B52724) (solvent B), both containing a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. wiley-vch.dersc.org Detection is most often performed using a UV detector at wavelengths where the Fmoc group or other chromophores absorb, such as 214, 220, 254, or 260 nm. wiley-vch.decsic.esnih.gov

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify the desired products from complex reaction mixtures. wiley-vch.de Following a synthesis, the crude product can be subjected to preparative RP-HPLC to obtain the target compound with high purity.

Thin-Layer Chromatography (TLC) , while less quantitative than HPLC, is often used as a rapid, qualitative method for monitoring the progress of a reaction. It allows for a quick visualization of the consumption of starting materials and the appearance of products. csic.es

Table 2: Examples of HPLC Conditions for Analysis of this compound and Derivatives

| Column | Mobile Phase A | Mobile Phase B | Gradient / Conditions | Detection | Reference |

|---|---|---|---|---|---|

| Vydac C18 (5 µm, 4.6 x 250 mm) | Water + 0.1% TFA | Acetonitrile + 0.08% TFA | Linear gradient, 0-100% B over 20 min | UV at 214 & 254 nm | harvard.edu |

| Phenomenex Aeris C18 (3 µm, 4.6 x 150 mm) | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | Gradient, 5-95% B over 15 min | UV at 220 nm | csic.es |

| Phenomenex Aeris C18 (3.6 µm, 4.6 x 150 mm) | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | Gradient, 5-60% B over 15 min | UV at 220 nm | rsc.org |

| Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) | Water + 0.1% TFA | Acetonitrile + 0.08% TFA | Gradient, 2-32% B over 15 min | UV at 280 nm | nih.gov |

Mass Spectrometry for Molecular Characterization of Synthesized Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its synthetic derivatives, thereby confirming their identity. The exact mass of this compound is 321.1365 Da, corresponding to its molecular formula C₂₀H₁₉NO₃. umlub.pl

In research, MS is essential for verifying that a desired chemical transformation has occurred. For example, after a reaction to form an oligopiperidine, MS is used to confirm that the resulting product has the expected molecular weight. harvard.edu Common soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are frequently employed because they can ionize molecules like peptides and their mimetics without causing significant fragmentation. wiley-vch.dechemicalbook.com ESI is often coupled directly to an HPLC system (LC-MS), allowing for the mass analysis of each component as it elutes from the chromatography column. rsc.orgnih.gov This provides purity and identity information simultaneously. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to deduce the elemental composition of a product. beilstein-journals.org

Table 3: Molecular Characterization of this compound via Mass Spectrometry

| Property | Value | Method | Application | Reference |

|---|---|---|---|---|

| Molecular Formula | C₂₀H₁₉NO₃ | - | - | umlub.pl |

| Molecular Weight | 321.37 g/mol | - | - | scienceopen.com |

| Exact Mass [M] | 321.1365 Da | HRMS | Used to confirm elemental composition. | umlub.pl |

| Observed Ion [M+H]⁺ | ~322.14 m/z | ESI-MS, MALDI-MS | Confirmation of product identity in syntheses. | , chemicalbook.com |

Challenges and Future Perspectives in 1 Fmoc 4 Piperidone Research

Addressing Synthetic Efficiency and Scalability for Complex Architectures

The synthesis of complex molecular architectures originating from 1-Fmoc-4-piperidone often involves multi-step processes that present significant challenges in terms of efficiency and scalability. While solid-phase peptide synthesis (SPPS) has benefited from automation and methodologies to handle "difficult sequences," the synthesis of non-peptidic small molecules from piperidone scaffolds often requires bespoke solution-phase chemistry. nih.gov The production of intricate molecules in multi-milligram quantities, necessary for extensive analytical and biological evaluation, remains a hurdle. nih.gov

Expanding the Scope of Derivatization for Novel Biological Probes

This compound is an excellent starting point for creating novel biological probes due to its dual functionality: the piperidone ketone and the Fmoc-protected amine. The development of advanced chemical biology tools often relies on chemoselective derivatization to enhance the detectability and stability of molecules for analysis. diva-portal.org Expanding the derivatization chemistry of the piperidone scaffold is essential for generating a diverse range of probes for applications in proteomics, metabolomics, and molecular imaging. diva-portal.orggoogle.com

Upon removal of the Fmoc group, the secondary amine becomes a handle for attaching various moieties through amide bond formation or other amine-specific chemistries. The ketone at the 4-position is a particularly versatile functional group for derivatization, allowing for reactions such as reductive amination, Wittig reactions, and the formation of hydrazones or oximes. This dual reactivity allows for the modular assembly of complex probes. For example, a fluorescent dye could be attached at the amine, while a targeting ligand or a reactive group for covalent labeling could be installed via the ketone.

The design of such probes can be inspired by recent advances in the development of fluorescent probes for G-protein coupled receptors, where linker length and fluorophore choice are optimized to maintain biological activity. chemrxiv.org Furthermore, techniques from metabolomics, where derivatization is used to improve mass spectrometric sensitivity and enable chiral separations, can be adapted. diva-portal.orgmdpi.com The synthesis of Fmoc-derivatized peptides to create self-assembling hydrogels for tissue engineering showcases another innovative application of Fmoc chemistry in creating functional biomaterials. nih.gov Future work should focus on developing a broader toolbox of derivatization reactions for the piperidone core that are high-yielding, stereoselective, and compatible with a wide range of functional groups, thereby enabling the creation of sophisticated probes for interrogating complex biological systems.

Development of More Sustainable and Cost-Effective Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic strategies in pharmaceuticals and chemical research. A major challenge associated with Fmoc-based synthesis, including routes involving this compound, is the heavy reliance on hazardous solvents and reagents. nih.gov Solid-phase peptide synthesis (SPPS), a field dominated by Fmoc chemistry, is noted for its high consumption of solvents like N,N-dimethylformamide (DMF) for washing and reaction steps. digitellinc.comrsc.org DMF is classified as a substance of very high concern due to its reproductive toxicity. scholaris.ca

A key focus for future research is the replacement of these hazardous solvents with greener alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and anisole (B1667542) are being investigated as potential replacements for DMF. acs.orgusp.orgchemrxiv.org For a solvent to be a viable alternative, it must effectively dissolve reagents, swell the solid support (in solid-phase synthesis), and facilitate efficient reactions and deprotections. acs.orgrsc.org

Beyond solvent replacement, other strategies are being developed to improve the sustainability of Fmoc-based synthesis. "In situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail without intermediate washing steps, can reduce solvent consumption by as much as 75%. rsc.orgpeptide.comresearchgate.net The use of microwave-assisted synthesis can accelerate reaction times, potentially reducing energy consumption and allowing for the use of greener solvents. nih.gov Additionally, developing more atom-efficient coupling reagents to replace traditional ones that generate significant waste is another important goal. acs.org The development of cost-effective synthetic methods is also crucial, as expensive reagents and multi-step purification protocols can limit the widespread application of this compound-derived compounds. nih.govchemrxiv.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Fmoc-4-piperidone, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Fmoc-protection of 4-piperidone using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium bicarbonate). Optimization includes:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction efficiency.

- Temperature control : Room temperature to prevent side reactions like Fmoc deprotection under acidic/basic conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm structure via -NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and mass spectrometry (expected [M+H] for CHNO: 322.14) .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Reaction Solvent | DCM with 10% NaHCO | 70–85% |

| Purification | Silica gel chromatography | >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- -NMR : Look for diagnostic peaks:

- Fmoc aromatic protons (4H, δ 7.3–7.8 ppm).